Salcaprozic acid Salcaprozic acid Salcaprozic Acid is an oral absorption promoter. Salcaprozic acid may be used as a delivery agent to promote the oral absorption of certain macromolecules with poor bioavailability such as the peptides insulin and heparin.
Brand Name: Vulcanchem
CAS No.: 183990-46-7
VCID: VC20922875
InChI: InChI=1S/C15H21NO4/c17-13-9-6-5-8-12(13)15(20)16-11-7-3-1-2-4-10-14(18)19/h5-6,8-9,17H,1-4,7,10-11H2,(H,16,20)(H,18,19)
SMILES: C1=CC=C(C(=C1)C(=O)NCCCCCCCC(=O)O)O
Molecular Formula: C15H21NO4
Molecular Weight: 279.33 g/mol

Salcaprozic acid

CAS No.: 183990-46-7

Cat. No.: VC20922875

Molecular Formula: C15H21NO4

Molecular Weight: 279.33 g/mol

* For research use only. Not for human or veterinary use.

Salcaprozic acid - 183990-46-7

Specification

CAS No. 183990-46-7
Molecular Formula C15H21NO4
Molecular Weight 279.33 g/mol
IUPAC Name 8-[(2-hydroxybenzoyl)amino]octanoic acid
Standard InChI InChI=1S/C15H21NO4/c17-13-9-6-5-8-12(13)15(20)16-11-7-3-1-2-4-10-14(18)19/h5-6,8-9,17H,1-4,7,10-11H2,(H,16,20)(H,18,19)
Standard InChI Key NJEKDCUDSORUJA-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)C(=O)NCCCCCCCC(=O)O)O
Canonical SMILES C1=CC=C(C(=C1)C(=O)NCCCCCCCC(=O)O)O

Introduction

Basic Chemical Properties and Identification

Salcaprozic acid, also known by its systematic name 8-(2-hydroxybenzamido)octanoic acid or 8-(salicyloylamino)octanoic acid, is an organic compound with distinct chemical and physical properties. It is characterized by its specific molecular structure that combines a salicylic acid moiety linked to an octanoic acid chain through an amide bond.

Molecular Identification Data

The compound possesses a unique chemical identity that can be represented through various standard chemical notations and identifiers as shown in the table below:

ParameterValue
Chemical FormulaC15H21NO4
Molecular Weight279.3315 g/mol
CAS Number183990-46-7
StereochemistryAchiral
Optical ActivityNone
Defined Stereocenters0/0
SMILES NotationOC(=O)CCCCCCCNC(=O)C1=CC=CC=C1O
InChIKeyNJEKDCUDSORUJA-UHFFFAOYSA-N
The molecular structure of salcaprozic acid features a carboxylic acid group at one end, connected to an eight-carbon chain that links to a salicylamide group . This specific arrangement plays a critical role in its function as an absorption enhancer. The compound has zero stereocenters and is therefore achiral, with no optical activity . This simplifies its synthesis and characterization, as there are no stereoisomers to consider in pharmaceutical applications.

Synthesis Methods

The synthesis of salcaprozic acid can be achieved through various chemical routes, with each method offering different advantages in terms of yield, purity, and scalability for industrial production.

Standard Synthetic Route

One established method for synthesizing salcaprozic acid involves a multistep process starting with salicylamide. The detailed synthesis pathway proceeds through the following key intermediates and reactions:

  • Preparation of 1,3-benzoxazine-2,4(3H)-dione intermediate from salicylamide

  • Substitution reaction with 8-bromooctanoic acid ethyl ester in the presence of triethylamine

  • Hydrolysis and ring-opening reactions under alkaline conditions

  • Acid-mediated precipitation to yield 8-(2-hydroxybenzamido)octanoic acid
    This synthetic route has been optimized for industrial production with high process yields and environmental considerations. The final product can then be converted to its sodium salt (SNAC) through neutralization with sodium hydroxide .

Detailed Synthesis Protocol

A more detailed examination of the synthesis process reveals specific reaction conditions and parameters:
The synthesis begins with 5 grams of 1,3-benzoxazine-2,4(3H)-dione dissolved in dimethylformamide (DMF). This solution is combined with 7.8 g of triethylamine and 9.2 g of 8-bromooctanoic acid ethyl ester, then reacted at 55-65°C for 6-10 hours. After cooling, the mixture is treated with hydrochloric acid (1 mol/L) to precipitate the solid intermediate, which is then filtered and washed . The intermediate is subsequently hydrolyzed by reaction with sodium hydroxide solution at 90-100°C for 3-6 hours. After cooling and extracting impurities with dichloromethane, the pH is adjusted to 3-5 with hydrochloric acid to precipitate the salcaprozic acid with a yield of approximately 94.0% .
For the preparation of the sodium salt (SNAC), salcaprozic acid is treated with sodium hydroxide in isopropanol, followed by crystallization, filtration, and drying at 60°C to yield the final product with approximately 90.8% yield . This environmentally friendly synthesis route offers high process yield suitable for industrial-scale production.

Mechanism of Action

The pharmacological importance of salcaprozic acid stems from its mechanism of action as an absorption enhancer, particularly for compounds with poor bioavailability.

Clinical Evidence

Clinical trials have demonstrated the efficacy of salcaprozic acid's sodium salt (SNAC) in enhancing oral bioavailability. For instance, oral semaglutide (a glucagon-like peptide 1 analog) co-formulated with 300 mg SNAC has shown significant clinical benefits in patients with Type 2 Diabetes . This formulation represents a breakthrough in peptide drug delivery, as peptides typically have very poor oral bioavailability due to enzymatic degradation and poor permeation across intestinal epithelium.

Pharmaceutical Applications

Salcaprozic acid, primarily in the form of its sodium salt (SNAC), has found significant applications in pharmaceutical formulations aimed at improving oral drug delivery.

Formulation Types

The versatility of salcaprozic acid as a delivery agent has been tested in various pharmaceutical formats:

Formulation TypeCharacteristicsApplication Examples
Taste-masked liquidsImproved palatabilityPeptide therapeutics
TabletsSolid dosage formOral semaglutide
Soft gelatin capsulesEnhanced stabilityVarious poorly absorbed drugs
SNAC is the most extensively tested carrier-based permeation enhancer and the only one approved in an oral formulation specifically designed to improve oral bioavailabilities . This represents a significant advancement in pharmaceutical technology, potentially expanding the range of compounds that can be effectively delivered orally.

Case Study: Semaglutide

The most prominent application of SNAC is in Novo Nordisk's non-enteric coated tablet formulation of semaglutide. In this formulation, SNAC forms a complex around semaglutide in the stomach, causing a transient increase in local pH. This protects semaglutide against pepsin digestion and increases its solubility, resulting in enhanced absorption across the gastric mucosa via transcellular mechanisms . This innovative approach has enabled the oral delivery of a peptide drug that would otherwise require injection, significantly improving patient compliance and treatment experience.

Hazard TypeClassificationCategory
Acute toxicity - OralHarmful if swallowedCategory 4
Acute toxicity - DermalHarmful in contact with skinCategory 4
Acute toxicity - InhalationHarmful if inhaledCategory 4
Skin corrosion/irritationCauses skin irritationCategory 2
Eye damage/irritationCauses serious eye irritationCategory 2A
Target organ toxicity (single exposure)May cause respiratory irritationCategory 3
These classifications are based on standard toxicological assessments and indicate that while the compound has some hazardous properties, they are relatively moderate in severity .

Clinical Observations

Analytical Considerations

The analysis and characterization of salcaprozic acid require specific analytical techniques and standards, particularly for pharmacokinetic studies and quality control.

Deuterated Standards

Salcaprozic Acid-D4, a deuterium-labeled analog of salcaprozic acid, is commonly utilized as an internal standard in analytical and pharmacokinetic research. This compound has four deuterium atoms replacing hydrogen atoms at positions 3, 4, 5, and 6 of the benzene ring . The molecular formula of this analog is C15H17D4NO4 with a molecular weight of 283.36 g/mol .
The use of this deuterated standard improves the accuracy of mass spectrometry and liquid chromatography methods, enabling precise quantification of salcaprozic acid in biological samples. This is crucial for therapeutic drug monitoring, pharmacokinetic studies, and metabolic research . The stable isotope labeling creates a compound that behaves chemically similar to salcaprozic acid but can be distinguished by mass spectrometry due to the mass difference.

Physical and Chemical Properties

For analytical purposes, it's important to note the physical and chemical properties of salcaprozic acid:

PropertyCharacteristic
Physical stateSolid
SolubilityPoorly soluble in water, soluble in organic solvents
StabilityStable under normal conditions
Incompatible materialsStrong acids, strong bases, strong oxidizing agents
Conditions to avoidExcessive heat
These properties influence the development of analytical methods and the handling requirements for the compound in research and production environments .

Current Research and Future Directions

Research on salcaprozic acid continues to explore new applications and optimizations of this valuable pharmaceutical excipient.

Expanding Applications

Current research is investigating the potential of salcaprozic acid and SNAC to enhance the oral delivery of other challenging drug classes, including:

  • Additional peptide and protein therapeutics

  • Highly hydrophilic compounds with poor membrane permeability

  • Compounds susceptible to extensive first-pass metabolism

  • Nucleic acid-based therapeutics (siRNA, mRNA) The success with semaglutide suggests that the approach may be applicable to other therapeutic peptides and macromolecules, potentially revolutionizing their delivery methods.

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